Cas no 1869102-04-4 (ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate)

Ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate is a specialized organic compound featuring a triazole core functionalized with a methylamino and ester group. Its structure combines a heterocyclic 1,2,3-triazole moiety with an ethyl ester, making it a versatile intermediate in synthetic chemistry. The presence of both the triazole and methylamino groups enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. The ester functionality allows for further derivatization, facilitating its use in peptide mimetics or prodrug synthesis. This compound is valued for its potential in constructing pharmacophores and as a building block for heterocyclic scaffolds in drug discovery.
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate structure
1869102-04-4 structure
Product name:ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
CAS No:1869102-04-4
MF:C8H14N4O2
Molecular Weight:198.222361087799
CID:6104336
PubChem ID:165888490

ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate 化学的及び物理的性質

名前と識別子

    • 1869102-04-4
    • ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
    • EN300-4637429
    • インチ: 1S/C8H14N4O2/c1-4-14-8(13)7(9-2)6-5-10-12(3)11-6/h5,7,9H,4H2,1-3H3
    • InChIKey: SGDHXWVDXKWHCG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C1C=NN(C)N=1)NC)=O

計算された属性

  • 精确分子量: 198.11167570g/mol
  • 同位素质量: 198.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 69Ų

ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4637429-0.25g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
0.25g
$1708.0 2025-03-15
Enamine
EN300-4637429-2.5g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
2.5g
$3641.0 2025-03-15
Enamine
EN300-4637429-0.5g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
0.5g
$1783.0 2025-03-15
Enamine
EN300-4637429-10.0g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
10.0g
$7988.0 2025-03-15
Enamine
EN300-4637429-0.1g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
0.1g
$1635.0 2025-03-15
Enamine
EN300-4637429-0.05g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
0.05g
$1560.0 2025-03-15
Enamine
EN300-4637429-1.0g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
1.0g
$1857.0 2025-03-15
Enamine
EN300-4637429-5.0g
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
1869102-04-4 95.0%
5.0g
$5387.0 2025-03-15

ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate 関連文献

ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetateに関する追加情報

Research Brief on Ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4)

Ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and ester functional groups, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neurological drug development. The integration of the 1,2,3-triazole moiety, known for its bioisosteric properties, enhances the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.

Recent studies have focused on the synthesis and optimization of ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate to improve its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy in inhibiting bacterial growth, particularly against multidrug-resistant strains. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.

In addition to its antimicrobial properties, ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate has been investigated for its potential in oncology. A preclinical study conducted by a team at the National Cancer Institute (2024) highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The study utilized high-throughput screening and molecular docking techniques to identify the compound's interaction with specific oncogenic targets, such as Bcl-2 and caspase-3. These findings suggest that the compound could serve as a scaffold for the development of next-generation anticancer agents.

Furthermore, the compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. Research published in Neuropharmacology (2024) reported that ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate exhibits significant antioxidant and anti-inflammatory activities in neuronal cell cultures. The study attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production, thereby protecting neurons from oxidative stress and inflammation-induced damage.

Despite these promising findings, challenges remain in the clinical translation of ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Its multifaceted pharmacological activities, coupled with its synthetic accessibility, make it a compelling subject for ongoing and future research. Continued exploration of its mechanisms of action and therapeutic applications will undoubtedly contribute to the advancement of drug discovery and development in the years to come.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd